Cas no 160818-32-6 ((3-Methylpyrazin-2-yl)methanol)

(3-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol derivative with a pyrazine core, featuring a hydroxymethyl group at the 2-position and a methyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its pyrazine moiety contributes to its utility in constructing biologically active molecules, while the hydroxymethyl group offers reactivity for further functionalization. The compound exhibits good solubility in polar organic solvents, facilitating its use in various reaction conditions. Its structural features make it valuable for applications requiring tailored heterocyclic frameworks with modifiable functional groups.
(3-Methylpyrazin-2-yl)methanol structure
160818-32-6 structure
商品名:(3-Methylpyrazin-2-yl)methanol
CAS番号:160818-32-6
MF:C6H8N2O
メガワット:124.14052
MDL:MFCD09834939
CID:1027635
PubChem ID:580060

(3-Methylpyrazin-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-Methylpyrazin-2-yl)methanol
    • 2-(Hydroxymethyl)-3-methylpyrazine
    • (3-Methylpyrazin-2-yl)
    • MDL: MFCD09834939
    • インチ: InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3
    • InChIKey: PIDARGGCVNDISL-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(CO)N=CC=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1

(3-Methylpyrazin-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-344418-0.1g
(3-methylpyrazin-2-yl)methanol
160818-32-6 95%
0.1g
$84.0 2023-09-03
abcr
AB294052-5 g
(3-Methyl-2-pyrazinyl)methanol, 95%; .
160818-32-6 95%
5 g
€1,278.90 2023-07-20
abcr
AB294052-1 g
(3-Methyl-2-pyrazinyl)methanol, 95%; .
160818-32-6 95%
1 g
€454.40 2023-07-20
Chemenu
CM107215-1g
(3-methylpyrazin-2-yl)methanol
160818-32-6 95%+
1g
$577 2021-08-06
Enamine
EN300-344418-0.5g
(3-methylpyrazin-2-yl)methanol
160818-32-6 95%
0.5g
$188.0 2023-09-03
eNovation Chemicals LLC
D498289-10G
(3-methylpyrazin-2-yl)methanol
160818-32-6 97%
10g
$1505 2024-07-21
Enamine
EN300-344418-1.0g
(3-methylpyrazin-2-yl)methanol
160818-32-6 95%
1g
$0.0 2023-06-07
Enamine
EN300-344418-5.0g
(3-methylpyrazin-2-yl)methanol
160818-32-6 95%
5.0g
$727.0 2023-02-22
eNovation Chemicals LLC
D498289-500mg
(3-methylpyrazin-2-yl)methanol
160818-32-6 97%
500mg
$205 2024-07-21
Aaron
AR001W33-2.5g
2-Pyrazinemethanol, 3-methyl-
160818-32-6 95%
2.5g
$607.00 2023-12-15

(3-Methylpyrazin-2-yl)methanol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Tungstate (W12(OH)2O386-), ammonium, hydrate (1:6:?) Solvents: Water ;  15 min, 180 °C
リファレンス
One-Step Synthesis of N-Heterocyclic Compounds from Carbohydrates over Tungsten-Based Catalysts
Chen, Xi; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 11096-11104

(3-Methylpyrazin-2-yl)methanol Raw materials

(3-Methylpyrazin-2-yl)methanol Preparation Products

(3-Methylpyrazin-2-yl)methanol 関連文献

(3-Methylpyrazin-2-yl)methanolに関する追加情報

Comprehensive Overview of (3-Methylpyrazin-2-yl)methanol (CAS No. 160818-32-6): Properties, Applications, and Industry Insights

(3-Methylpyrazin-2-yl)methanol (CAS No. 160818-32-6) is a specialized organic compound belonging to the pyrazine family, characterized by its unique heterocyclic structure and functional hydroxymethyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for complex molecules. Its molecular formula, C6H8N2O, reflects a balance of aromaticity and polarity, making it soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).

In recent years, the demand for pyrazine derivatives has surged, driven by their applications in drug discovery and flavor chemistry. Researchers frequently search for "synthesis of (3-Methylpyrazin-2-yl)methanol" or "CAS 160818-32-6 suppliers," highlighting its commercial relevance. The compound’s methylpyrazine core is particularly valued for mimicking natural alkaloids, enabling innovations in biocatalysis and green chemistry—a trending topic aligned with global sustainability goals.

From a synthetic perspective, (3-Methylpyrazin-2-yl)methanol serves as a precursor for N-heterocyclic scaffolds, pivotal in designing kinase inhibitors and antimicrobial agents. Its methanol substituent allows facile derivatization, addressing queries like "how to functionalize pyrazine rings"—a common challenge in medicinal chemistry forums. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity (>98%), a critical parameter for regulatory compliance in GMP manufacturing.

The compound’s thermal stability (decomposing above 200°C) and mild toxicity profile make it suitable for laboratory-scale reactions. Industry professionals often explore "scaling up (3-Methylpyrazin-2-yl)methanol production" or "CAS 160818-32-6 safety data," reflecting operational priorities. Notably, its logP value (~0.5) suggests moderate lipophilicity, optimizing bioavailability in pharmacophore design—a hotspot in AI-driven drug development discussions.

Emerging applications include electronic materials, where pyrazine-based compounds contribute to organic semiconductors. This aligns with searches for "pyrazines in OLEDs" or "CAS 160818-32-6 patents," underscoring cross-disciplinary utility. Regulatory databases list it under REACH compliance, ensuring adherence to EU chemical safety standards—a key concern for exporters.

In summary, (3-Methylpyrazin-2-yl)methanol (CAS No. 160818-32-6) exemplifies the convergence of synthetic efficiency and functional adaptability. Its role in advancing life sciences and material innovation positions it as a compound of enduring scientific and industrial value.

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